2-Piperidinone, 4-methyl-
Description
Systematic IUPAC Nomenclature and Molecular Formula
The compound is formally named 4-methylpiperidin-2-one under IUPAC guidelines, reflecting its six-membered piperidine ring with a ketone group at position 2 and a methyl substituent at position 4. Its molecular formula, C₆H₁₁NO , corresponds to a molecular weight of 113.16 g/mol . The systematic numbering begins at the ketone-bearing carbon, ensuring unambiguous identification of substituent positions (Figure 1).
Table 1: Key Identifiers of 4-Methyl-2-Piperidinone
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 4720-64-3 | |
| Molecular Formula | C₆H₁₁NO | |
| IUPAC Name | 4-methylpiperidin-2-one | |
| SMILES | CC1CCNC(=O)C1 | |
| InChIKey | PTSGHGGLRADEFP-UHFFFAOYSA-N |
Structural Isomerism and Tautomeric Forms
4-Methyl-2-piperidinone exhibits positional isomerism relative to other methyl-piperidinones, such as 3-methyl-2-piperidinone or 5-methyl-2-piperidinone, where the methyl group occupies alternative positions on the ring. However, no evidence of tautomerism (e.g., keto-enol tautomerization) has been reported, as the planar amide group stabilizes the keto form through resonance. The chair conformation of the piperidine ring further minimizes steric strain, favoring the equatorial orientation of the methyl group.
CAS Registry Number and Alternative Chemical Names
The compound is universally identified by its CAS Registry Number 4720-64-3 , with synonyms including:
These aliases are frequently interchanged in industrial and academic contexts, though the IUPAC name remains the standard for regulatory and scientific communication.
Properties
IUPAC Name |
(4S)-4-methylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSGHGGLRADEFP-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
2-Piperidinone derivatives are significant in drug development due to their pharmacological properties. They serve as core structures in various therapeutic agents.
Antipsychotic Agents
Research has indicated that piperidinone derivatives exhibit potential as antipsychotic agents. Compounds with piperidine moieties have been shown to interact with dopamine and serotonin receptors, which are crucial for treating psychiatric disorders. A study highlighted the development of piperazinylalkyl heterocycles that inhibit conditioned avoidance responses in animal models, suggesting their efficacy as antipsychotics without severe side effects .
Anticancer Activity
Recent investigations have revealed that curcumin piperidone derivatives possess significant anti-proliferative effects against cancer cell lines. These compounds demonstrated enhanced potency compared to curcumin alone, indicating their potential as novel anticancer agents .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Curcumin | 31 | Control |
| FLDP-5 | 2.5 | Anti-proliferative |
| FLDP-8 | 4 | Anti-migratory |
Synthetic Applications
2-Piperidinone serves as a versatile intermediate in organic synthesis, facilitating the preparation of various complex molecules.
Synthesis of Piperidine Derivatives
The compound is frequently utilized to synthesize spiropiperidine rings and other piperidine derivatives through reactions with malononitrile and electrophiles . These derivatives are essential in creating compounds with diverse biological activities.
Organophotocatalysis
A recent study employed organophotocatalysis to synthesize 2-piperidinones efficiently. This method allows for the functionalization of complex molecules derived from natural products, showcasing the adaptability of 2-piperidinone in synthetic pathways .
The biological activities of synthesized compounds containing the piperidine nucleus have been extensively studied, revealing a range of pharmacological effects.
Antibacterial Activity
Compounds incorporating piperidine structures have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship analysis indicates that modifications to the piperidine ring can enhance antibacterial properties .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Piperidine derivative A | Salmonella typhi | Strong |
| Piperidine derivative B | Bacillus subtilis | Moderate |
| Piperidine derivative C | Escherichia coli | Weak |
Mechanism of Action
The mechanism of action of 2-piperidinone, 4-methyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-piperidinone and its structurally related analogs, focusing on their chemical properties, biological activities, and applications.
Table 1: Comparison of 2-Piperidinone and Its Derivatives
Key Findings from Comparative Analysis
Structural Impact on Bioactivity Position of Substituents: Methyl or halogenated groups at nitrogen (e.g., N-[4-bromo-n-butyl]-2-piperidinone) enhance antimicrobial properties, as seen in O. tenuiflorum . In contrast, methyl groups at non-nitrogen positions (e.g., 1-methyl-2-piperidinone in Datura) are associated with alkaloid toxicity . Ketone Position: 2-Piperidinone derivatives (ketone at position 2) differ significantly from 4-piperidinone analogs (e.g., 2,6-dimethyl-4-piperidinone), which lack reported bioactivity but require careful handling due to toxicity .
Industrial and Synthetic Applications Halogenated derivatives like N-[4-bromo-n-butyl]-2-piperidinone are valued in phytochemical studies for their antimicrobial properties . Trans-1,3-dimethyl-6-(methylthio)-2-piperidinone is used in synthetic chemistry, with safety protocols emphasizing skin/eye protection .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural characterization of 4-methyl-2-piperidinone?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve the methyl group at position 4 and confirm the lactam structure. Compare chemical shifts to reference data for 2-piperidinone derivatives (e.g., δ-lactam ring protons typically appear at 3.0–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (CHNO) and distinguish isotopic patterns.
- Infrared (IR) Spectroscopy : Identify the carbonyl stretch (C=O) of the lactam ring near 1650–1700 cm .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for purity assessment and identification in complex mixtures (e.g., plant extracts) .
Q. What synthetic routes are available for preparing 4-methyl-2-piperidinone derivatives?
- Methodological Answer :
- Cyclization of Amino Acids : React 5-amino-4-methylpentanoic acid under lactam-forming conditions (e.g., using thionyl chloride or PCl) to yield the lactam core .
- Derivatization via Alkylation : Introduce functional groups at the nitrogen or methyl position using alkyl halides or Grignard reagents. For example, bromoalkylation can produce bioactive derivatives like N-[4-bromo-n-butyl]-2-piperidinone .
- Solid-Phase Peptide Synthesis (SPPS) : Incorporate 4-methyl-2-piperidinone into peptide backbones as a conformationally constrained residue .
Advanced Research Questions
Q. How can 4-methyl-2-piperidinone be validated as a biomarker in ovarian cancer metabolomics?
- Methodological Answer :
- Metabolomic Profiling : Use LC-MS or GC-MS to quantify 4-methyl-2-piperidinone in serum/plasma samples. Normalize data against internal standards (e.g., deuterated analogs) .
- Statistical Validation :
- Perform receiver operating characteristic (ROC) analysis to calculate area-under-curve (AUC) values. In ovarian cancer studies, AUC > 0.75 indicates strong diagnostic potential .
- Apply multiple logistic regression to adjust for confounders (e.g., age) and validate predictive power in independent cohorts .
- Mechanistic Studies : Investigate its role in cancer metabolism via isotope tracing or knockdown experiments in cell lines.
Q. How can researchers resolve contradictions in reported bioactivities of 4-methyl-2-piperidinone across studies?
- Methodological Answer :
- Cross-Study Meta-Analysis : Compare experimental conditions (e.g., dose, model systems) from conflicting studies. For example, antimicrobial activity in plant extracts vs. biomarker roles in human serum may reflect context-dependent effects.
- Dose-Response Curves : Establish linear vs. nonlinear relationships between concentration and activity.
- Orthogonal Assays : Validate findings using alternative methods (e.g., microbroth dilution for antimicrobial activity vs. transcriptional profiling for metabolic effects).
Q. What strategies optimize the detection of 4-methyl-2-piperidinone in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use protein precipitation (e.g., acetonitrile) followed by solid-phase extraction (SPE) to isolate small polar molecules.
- Derivatization : Enhance GC-MS sensitivity by silylating the lactam’s amine group (e.g., with BSTFA) .
- High-Field NMR : Apply cryoprobes or dynamic nuclear polarization (DNP) to improve signal-to-noise ratios in low-abundance samples.
Methodological Frameworks for Research Design
Q. How can the FINER criteria guide hypothesis-driven studies on 4-methyl-2-piperidinone?
- Methodological Answer :
- Feasible : Prioritize assays compatible with the compound’s stability (e.g., avoid high pH for lactam hydrolysis).
- Novel : Explore understudied applications, such as its role in neurotransmitter metabolism or protein folding.
- Ethical : Adhere to biosafety protocols when testing cytotoxic derivatives .
- Relevant : Align with funding priorities (e.g., cancer biomarkers, antimicrobial resistance) .
Q. What experimental controls are critical for reproducibility in synthetic studies of 4-methyl-2-piperidinone derivatives?
- Methodological Answer :
- Negative Controls : Include reaction mixtures without catalysts or starting materials.
- Isotopic Labeling : Use C-labeled precursors to track lactam ring formation.
- Chiral Purity Assessment : Employ chiral HPLC or circular dichroism (CD) for enantiomeric resolution of asymmetric derivatives .
Data Analysis and Reporting
Q. How should researchers address variability in metabolomic datasets involving 4-methyl-2-piperidinone?
- Methodological Answer :
- Batch Correction : Apply ComBat or PCA to adjust for inter-batch variability in LC-MS data.
- Pathway Enrichment Analysis : Use tools like MetaboAnalyst to link 4-methyl-2-piperidinone to specific metabolic pathways (e.g., lysine degradation) .
- Open Data Practices : Deposit raw spectra in repositories like MetaboLights to enable cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
